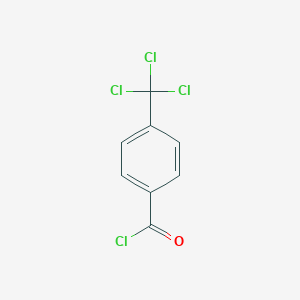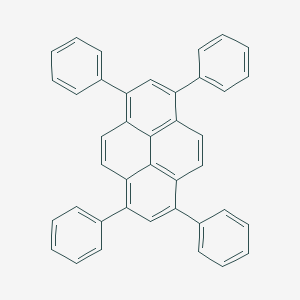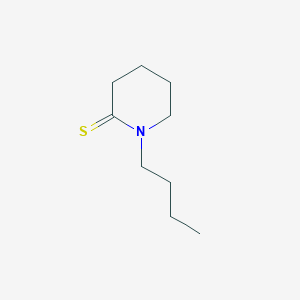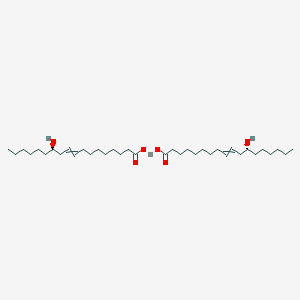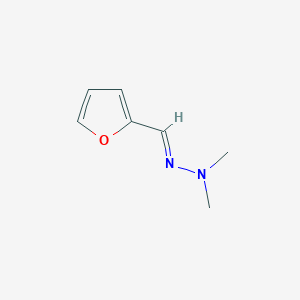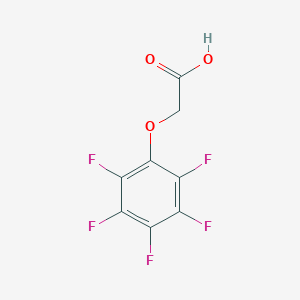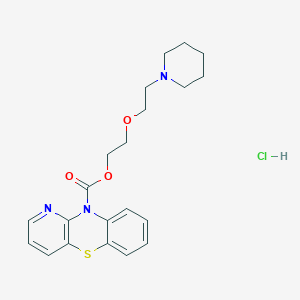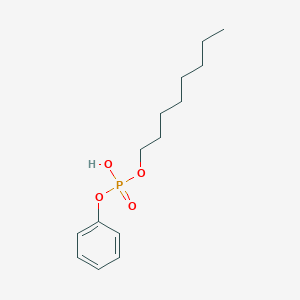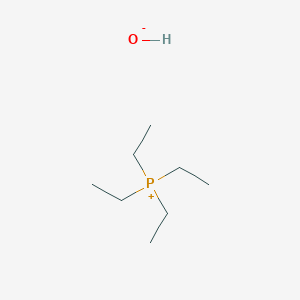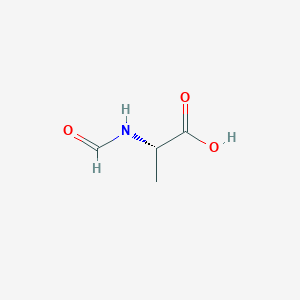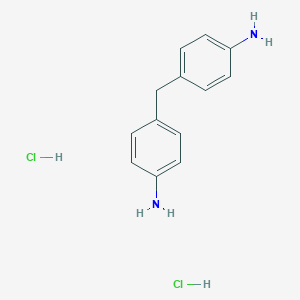
4,4'-Methylenedianiline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Methylenedianiline dihydrochloride is an organic compound with the molecular formula C₁₃H₁₆Cl₂N₂. It is a derivative of 4,4’-Methylenedianiline, which is primarily used as a precursor in the production of polyurethanes. This compound appears as a crystalline solid and is soluble in water .
Vorbereitungsmethoden
4,4’-Methylenedianiline dihydrochloride is synthesized through the hydrochlorination of 4,4’-Methylenedianiline. The process involves the reaction of 4,4’-Methylenedianiline with anhydrous hydrochloric acid in a solvent such as chlorobenzene. The reaction produces 4,4’-Methylenedianiline dihydrochloride as an insoluble solid . Industrial production methods typically involve the controlled addition of anhydrous hydrochloric acid to 4,4’-Methylenedianiline in chlorobenzene, followed by isolation and purification of the resulting dihydrochloride salt .
Analyse Chemischer Reaktionen
4,4’-Methylenedianiline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it back to 4,4’-Methylenedianiline.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4,4’-Methylenedianiline dihydrochloride has several scientific research applications:
Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for their potential therapeutic applications.
Industry: It is extensively used in the production of high-performance polymers, epoxy resins, and adhesives.
Wirkmechanismus
The mechanism of action of 4,4’-Methylenedianiline dihydrochloride involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. In the production of polyurethanes, it acts as a precursor to methylene diphenyl diisocyanate, which then reacts with polyols to form polyurethane foams . The compound’s effects on biological systems are primarily due to its potential to form reactive intermediates that can interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
4,4’-Methylenedianiline dihydrochloride can be compared with other similar compounds such as:
4,4’-Methylenedianiline: The parent compound, used similarly in polyurethane production.
4,4’-Diaminodiphenylmethane: Another related compound with similar applications in polymer synthesis.
Bis(4-aminophenyl)methane: Used in the production of high-performance polymers and resins.
The uniqueness of 4,4’-Methylenedianiline dihydrochloride lies in its specific use as a dihydrochloride salt, which provides distinct solubility and reactivity properties compared to its analogs .
Eigenschaften
CAS-Nummer |
13552-44-8 |
|---|---|
Molekularformel |
C13H15ClN2 |
Molekulargewicht |
234.72 g/mol |
IUPAC-Name |
4-[(4-aminophenyl)methyl]aniline;hydrochloride |
InChI |
InChI=1S/C13H14N2.ClH/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;/h1-8H,9,14-15H2;1H |
InChI-Schlüssel |
NORZRJZMVPBSIJ-UHFFFAOYSA-N |
Verunreinigungen |
Assay of a commercial sample indicated a minimum content of 99% aromatic amine; this would contain approximately 3% isomeric amines and traces of aniline. |
SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)N.Cl.Cl |
Kanonische SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)N.Cl |
Color/Form |
Crystalline solid |
melting_point |
531 to 532 °F (decomposes) (NTP, 1992) 288 °C |
Key on ui other cas no. |
13552-44-8 |
Physikalische Beschreibung |
4,4' -methylenedianiline dihydrochloride is a light beige fine powder. (NTP, 1992) |
Verwandte CAS-Nummern |
101-77-9 (Parent) |
Löslichkeit |
greater than or equal to 100 mg/mL at 67.1° F (NTP, 1992) Soluble in wate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



